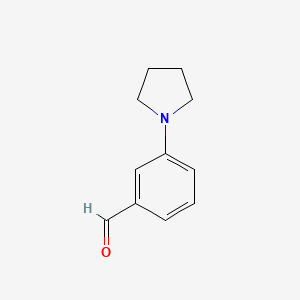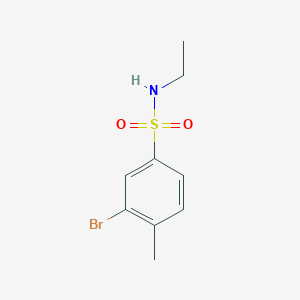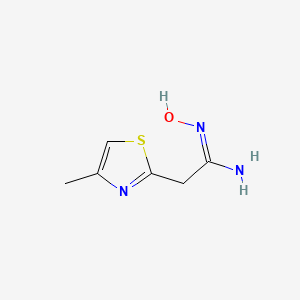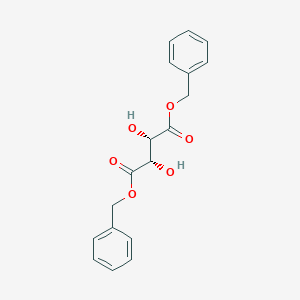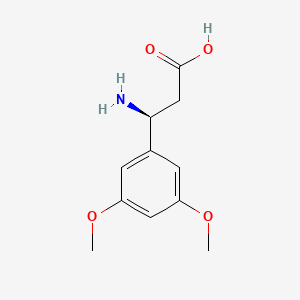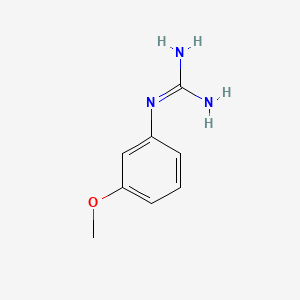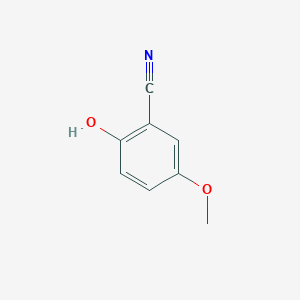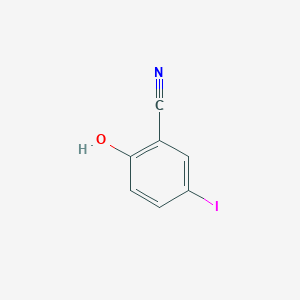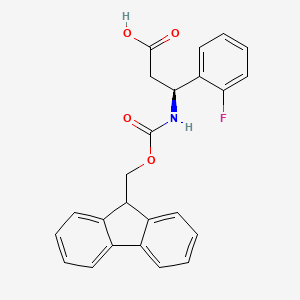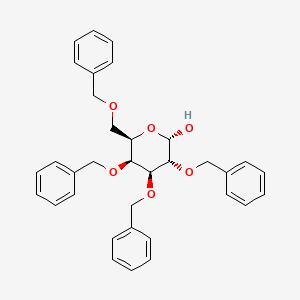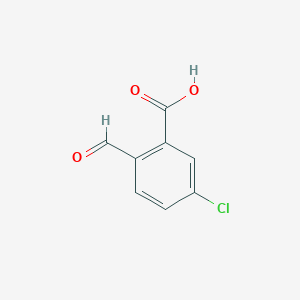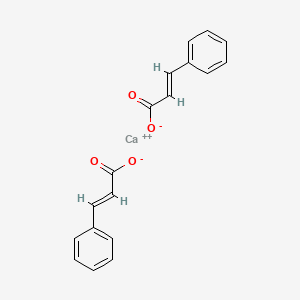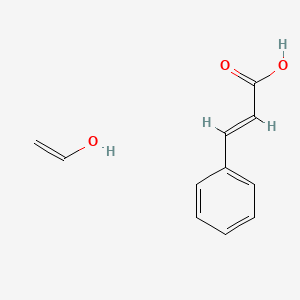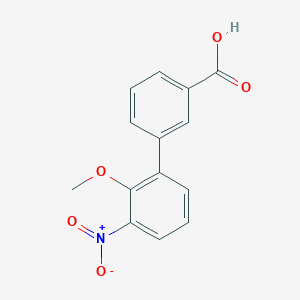
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid
Descripción general
Descripción
“2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is a reagent which can be used for the preparation of pyrazolone derivatives useful in thrombocytopenia treatment .
Molecular Structure Analysis
The molecular formula of “2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is C14H11NO5 . The InChI code is 1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The boiling point of “2’-Methoxy-3’-nitrobiphenyl-3-carboxylic Acid” is predicted to be 467.2±40.0 °C, and its density is predicted to be 1.345±0.06 g/cm3 . Its pKa value is predicted to be 3.95±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid may be involved in the synthesis of novel compounds, such as indole-benzimidazole derivatives. These derivatives have potential applications in various fields including material science and pharmacology (Wang et al., 2016).
Biological Activities
Compounds structurally similar to 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid, like furan-2-carboxylic acids, have been found to exhibit significant biological activities such as anti-tobacco mosaic virus (TMV) activity and cytotoxicity against human tumor cell lines (Wu et al., 2018).
Luminescent Properties in Lanthanide Coordination Compounds
This compound may be used as a ligand in lanthanide coordination compounds to test the influence of electron-releasing and electron-withdrawing substituents on photophysical properties (Sivakumar et al., 2010).
Catalysis
Derivatives of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid could be involved in catalytic activities, such as the reduction of aldehydes, demonstrating their potential in chemical synthesis and industrial applications (Bernando et al., 2015).
Ring-Opening Reactions
This compound might be used in ring-opening reactions of aziridine-2-carboxylates, indicating its role in the synthesis of functionalized amino acid derivatives, which are important in medicinal chemistry (Legters et al., 2010).
Biological Potentials of Metal Carboxylates
Metal carboxylates synthesized with 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid derivatives show promising biological potentials such as antibacterial, antifungal, antioxidant, and enzyme inhibition activities (Danish et al., 2020).
Antimicrobial and Anticancer Activities
Carboxylic acid derivatives like 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid can be synthesized and characterized for their antimicrobial, anticancer, and antileishmanial activities, as well as their interaction with DNA, highlighting their potential in pharmacological research (Sirajuddin et al., 2015).
Safety And Hazards
The safety information available indicates that this compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-11(6-3-7-12(13)15(18)19)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGMCIBKOSNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431885 | |
| Record name | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid | |
CAS RN |
376591-94-5 | |
| Record name | 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
